molecular formula C16H15NO3 B2658976 3-(4-Methoxy-benzyl)-5-methyl-3H-benzooxazol-2-one CAS No. 638142-32-2

3-(4-Methoxy-benzyl)-5-methyl-3H-benzooxazol-2-one

Cat. No. B2658976
CAS RN: 638142-32-2
M. Wt: 269.3
InChI Key: DNMAKVRRKPAAEY-UHFFFAOYSA-N
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Description

The compound “3-(4-Methoxy-benzyl)-5-methyl-3H-benzooxazol-2-one” is a benzooxazole derivative. Benzooxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. They are known for their diverse biological activities .


Synthesis Analysis

While specific synthesis methods for “3-(4-Methoxy-benzyl)-5-methyl-3H-benzooxazol-2-one” are not available, benzooxazoles are generally synthesized through the cyclodehydration of 2-aminophenols . The 4-methoxybenzyl group could potentially be introduced through a nucleophilic substitution reaction .


Chemical Reactions Analysis

Benzooxazoles can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and oxidation . The specific reactions that “3-(4-Methoxy-benzyl)-5-methyl-3H-benzooxazol-2-one” might undergo would depend on the reaction conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For “3-(4-Methoxy-benzyl)-5-methyl-3H-benzooxazol-2-one”, these properties could be predicted using computational methods or determined experimentally .

Scientific Research Applications

properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-5-methyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-11-3-8-15-14(9-11)17(16(18)20-15)10-12-4-6-13(19-2)7-5-12/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMAKVRRKPAAEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)N2CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001325699
Record name 3-[(4-methoxyphenyl)methyl]-5-methyl-1,3-benzoxazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001325699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641852
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(4-methoxybenzyl)-5-methyl-1,3-benzoxazol-2(3H)-one

CAS RN

638142-32-2
Record name 3-[(4-methoxyphenyl)methyl]-5-methyl-1,3-benzoxazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001325699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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